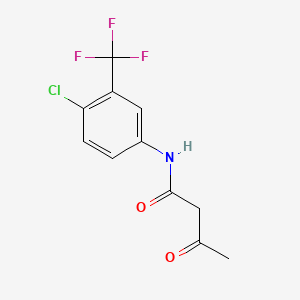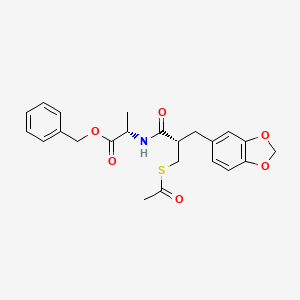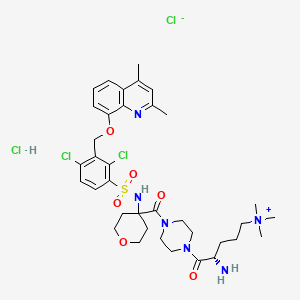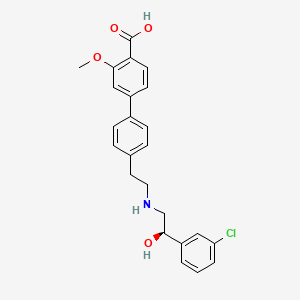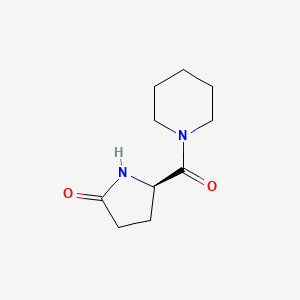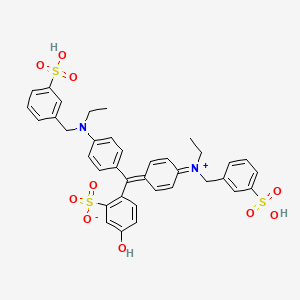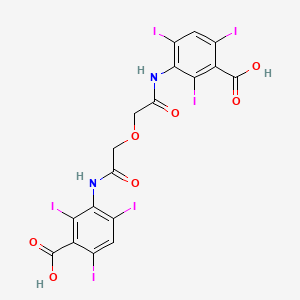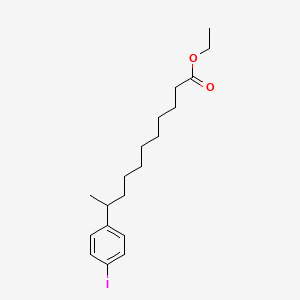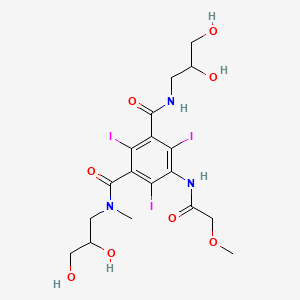
Grifolic acid
Overview
Description
Grifolic acid is a phenolic compound first extracted from the mushroom Albatrellus confluens . It acts as a selective partial agonist of the free fatty acid receptor (FFAR4/GPR120) . It induces ERK and [Ca 2+] responses in cells expressing GPR120, but not those expressing GPR40 .
Synthesis Analysis
The prenyltransferase (PT) that synthesizes grifolic acid is a farnesyltransferase in plant specialized metabolism. The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-D-erythritol-4-phosphate pathway that takes place in plastids .Molecular Structure Analysis
Grifolic acid has a molecular weight of 372.5 and its chemical formula is C23H32O4 . It is soluble to 100 mM in DMSO .Chemical Reactions Analysis
Grifolic acid treatment results in a significant decrease in cellular adenosine 5’‑triphosphate (ATP) content in cells. It also significantly reduces the mitochondrial membrane potential (MMP) in a dose‑ and time‑dependent manner .Physical And Chemical Properties Analysis
Grifolic acid is a white to off-white solid . It is soluble to 100 mM in DMSO .Scientific Research Applications
Antitumor Effects
Grifolic acid has been found to induce cell death in GH3 adenoma cells . This is achieved by inhibiting ATP production through a GPR120-independent mechanism . It significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels in these cells .
Effects on Macrophages
Grifolic acid has been shown to induce cell death in RAW264.7 macrophages . It reduces the mitochondrial membrane potential (MMP) and inhibits ATP production in these cells . This effect is likely independent of the free fatty acid receptor (FFAR4) .
Impact on Cellular Structures
Grifolic acid has been observed to decrease filopodia structures that are responsible for cell adhesion and motility . This effect was observed in various cancer cells (MGC803, MDA-MB-231, and 5-8F) treated with this metabolite .
Anti-Microbial Properties
Grifolic acid has demonstrated anti-microbial properties against bacteria, fungi, and parasites . This makes it a potential candidate for the development of new antimicrobial drugs .
Potential Effects on Hormone Secretion
Grifolic acid is known to activate the free fatty acid receptor (FFAR4), which plays diverse roles in regulating hormone secretion . However, more research is needed to fully understand this mechanism and its implications.
Potential Effects on Inflammatory Responses
Given its ability to activate FFAR4, grifolic acid may also have potential effects on inflammatory responses . FFAR4 is known to mediate the anti-inflammatory effects of n-3 unsaturated free fatty acids .
Mechanism of Action
Grifolic acid is a phenolic compound extracted from the mushroom Albatrellus confluens . It has been the subject of numerous pharmacological investigations due to its multiple health benefits .
Target of Action
Grifolic acid acts as an agonist of the free fatty acid receptor (FFAR4), also known as GPR120 . FFAR4 is expressed in macrophages and mediates the anti-inflammatory effects of n-3 unsaturated free fatty acids . Additionally, grifolic acid is a natural carbonic anhydrase Ⅱ inhibitor (CAⅡ) .
Mode of Action
Grifolic acid interacts with its targets in a dose- and time-dependent manner . It reduces cell viability and induces apoptosis . It also significantly reduces the mitochondrial membrane potential (MMP) and decreases cellular ATP levels . The anticancer action of this molecule is related to its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines .
Biochemical Pathways
The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-d-erythritol-4-phosphate pathway that takes place in plastids . Grifolic acid can induce apoptosis, cell cycle arrest, autophagy, and senescence in cells . It also affects the production of ATP levels and MMP in cells .
Pharmacokinetics
Despite its major pharmacological properties, grifolic acid has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .
Result of Action
Grifolic acid induces cell death by decreasing MMP and inhibiting ATP production, which may be due to the inhibition of NADH production . It also significantly increases the intracellular NAD/NADH ratio .
Action Environment
The effects of grifolic acid on cells were observed in mouse RAW264.7 cells . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZDZGIXDKCRC-JTCWOHKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grifolic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




